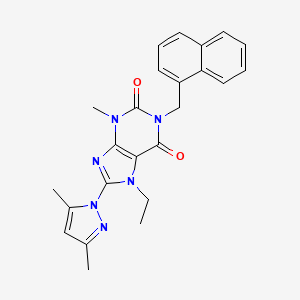
3-(1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has been widely researched in the field of medicinal chemistry. This compound is also known as QPA, and it has shown promising results in scientific research applications.
Wissenschaftliche Forschungsanwendungen
Synthetic Approaches and Chemical Reactions
Novel Synthetic Routes : Research has developed efficient methods for synthesizing a range of quinazoline and pyrazoline derivatives, highlighting the versatility of these compounds in forming biologically interesting heterocycles through one-pot multicomponent reactions. These methods offer advantages such as high yields, simplicity, and the absence of chromatographic purification steps, making them valuable for generating complex molecular architectures ((Rajesh et al., 2011); (Yao et al., 2010)).
Mechanistic Insights : Investigations into the microscopic mechanisms of light-induced reactions involving tetrazole-quinone derivatives provide valuable insights into the photochemical processes that facilitate the synthesis of pyrazole-fused quinones. These studies reveal the potential of using photoinduced reactions for efficient synthesis, offering a green alternative to traditional methods ((He et al., 2021)).
Heterocyclic Compounds Synthesis : The ability of α-oxoketene O, N-acetals to act as both nucleophiles and electrophiles has been demonstrated, showcasing their utility in preparing a variety of heterocyclic compounds. This approach underscores the synthetic flexibility of these precursors in generating diverse heterocycles, which are crucial in drug discovery and material science ((Ohta et al., 2002)).
Biological Activity and Molecular Docking Studies
Antimicrobial Activity : Derivatives of quinazoline and pyrazoline have been explored for their antimicrobial properties. Synthesis and screening of these compounds have shown good activity against gram-positive bacteria, offering a starting point for the development of new antimicrobial agents ((Prakash et al., 2011)).
Anticancer Potential : The synthesis of novel pyrazolo[1,5-a]pyrimidines and their screening for in vitro anticancer activity have identified compounds with potent effects against human cancer cell lines. This research highlights the therapeutic potential of these derivatives in oncology ((Hassan et al., 2017)).
Molecular Docking for Antimalarial Activity : In silico molecular docking studies of novel hybrid quinazolin-2,4-dione analogs against Plasmodium falciparum enzymes suggest their potential as antimalarial agents. These studies provide a foundation for further experimental validation and optimization of these compounds for antimalarial therapy ((Abdelmonsef et al., 2020)).
Eigenschaften
IUPAC Name |
3-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c24-16(12-22-9-3-8-19-22)21-10-6-13(7-11-21)23-17(25)14-4-1-2-5-15(14)20-18(23)26/h1-5,8-9,13H,6-7,10-12H2,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHMXHFTAQYTSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-amino-2-[3-(2-chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2688023.png)
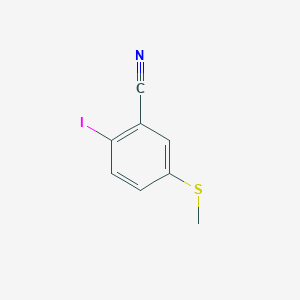
![N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-methyloxamide](/img/structure/B2688026.png)
![N-[2-methyl-4-(1,3,4-oxadiazol-2-yl)phenyl]-2-phenylethene-1-sulfonamide](/img/structure/B2688027.png)
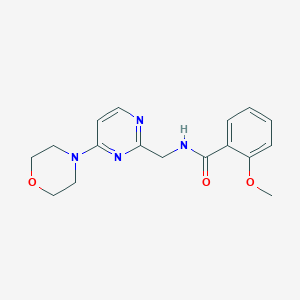
![2-(4-bromo-2-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2688030.png)
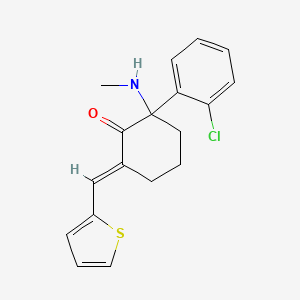
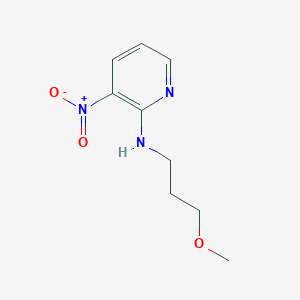
![2-(4-chlorophenoxy)-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide](/img/structure/B2688035.png)

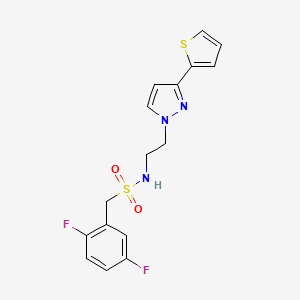
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2688040.png)

